molecular formula C6H7N3O B022212 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- CAS No. 104940-87-6

3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)-

Katalognummer B022212
CAS-Nummer: 104940-87-6
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: JCNKYWSKIBJYHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is a derivative of butenone, which is a highly reactive molecule that can participate in various chemical reactions. The addition of 1H-1,2,4-triazol-1-yl group to butenone has resulted in the formation of a new compound that exhibits unique properties and characteristics.

Wirkmechanismus

The mechanism of action of 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- is not fully understood, but studies have suggested that it may act by inhibiting key enzymes and proteins involved in various cellular processes. This inhibition can lead to the disruption of vital cellular functions, ultimately resulting in cell death.

Biochemische Und Physiologische Effekte

Studies have shown that 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- can have significant biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- in lab experiments is its potent biological activity, which can lead to significant results. However, its high reactivity and potential toxicity can also pose a challenge, requiring careful handling and storage. Additionally, the synthesis of this compound can be challenging, requiring specialized equipment and expertise.

Zukünftige Richtungen

There are several potential future directions for the study of 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)-. One of the most promising is the development of new pharmaceuticals based on this compound, particularly for the treatment of cancer and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in other fields, such as materials science and agriculture. Finally, the development of new synthesis methods and modifications to existing methods could lead to the production of more potent and effective derivatives of this compound.

Synthesemethoden

The synthesis of 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- can be achieved through various methods, including the reaction of butenone with 1H-1,2,4-triazole in the presence of a suitable catalyst. This reaction results in the formation of a yellow-colored solid that can be purified through recrystallization. Other methods of synthesis include the use of alternative catalysts and solvents, as well as modifications to the reaction conditions.

Wissenschaftliche Forschungsanwendungen

The unique properties of 3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- have led to its application in various scientific research fields. One of the most significant applications is in the field of pharmaceuticals, where this compound has been shown to exhibit potent antimicrobial and antifungal activities. It has also been found to have potential anticancer properties, making it a promising candidate for the development of new cancer therapies.

Eigenschaften

CAS-Nummer

104940-87-6

Produktname

3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)-

Molekularformel

C6H7N3O

Molekulargewicht

137.14 g/mol

IUPAC-Name

3-(1,2,4-triazol-1-yl)but-3-en-2-one

InChI

InChI=1S/C6H7N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-4H,1H2,2H3

InChI-Schlüssel

JCNKYWSKIBJYHN-UHFFFAOYSA-N

SMILES

CC(=O)C(=C)N1C=NC=N1

Kanonische SMILES

CC(=O)C(=C)N1C=NC=N1

Andere CAS-Nummern

104940-87-6

Synonyme

3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.